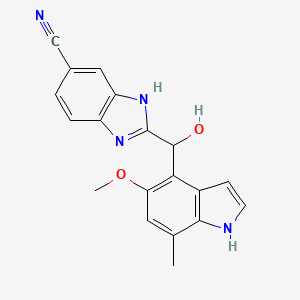
Factor B-IN-1
Overview
Description
Factor B-IN-1 is a small-molecule inhibitor specifically designed to target Factor B, a serine protease that plays a crucial role in the alternative pathway of the complement system. This pathway is part of the immune system and is involved in the body’s defense against pathogens. This compound has shown promise in the treatment of complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Factor B-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes rigorous quality control measures, such as high-performance liquid chromatography and mass spectrometry, to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Factor B-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Factor B-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Factor B in the complement system and to develop new inhibitors.
Biology: Employed in research to understand the molecular mechanisms of complement activation and regulation.
Medicine: Investigated for its therapeutic potential in treating complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the complement system
Mechanism of Action
Factor B-IN-1 exerts its effects by specifically inhibiting Factor B, a serine protease involved in the alternative pathway of the complement system. The compound binds to the active site of Factor B, preventing its activation and subsequent cleavage of complement component C3. This inhibition disrupts the amplification loop of the complement system, reducing inflammation and tissue damage associated with complement-mediated diseases .
Comparison with Similar Compounds
Factor B-IN-1 is unique in its high selectivity and potency as a Factor B inhibitor. Similar compounds include:
Eculizumab: A monoclonal antibody that inhibits complement component C5.
Ravulizumab: A long-acting C5 inhibitor.
Pegcetacoplan: A C3 inhibitor.
Factor D inhibitors: Target another serine protease in the complement pathway
Compared to these compounds, this compound offers a distinct mechanism of action by targeting Factor B, providing an alternative therapeutic approach for complement-mediated diseases .
Properties
IUPAC Name |
2-[hydroxy-(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-10-7-15(25-2)16(12-5-6-21-17(10)12)18(24)19-22-13-4-3-11(9-20)8-14(13)23-19/h3-8,18,21,24H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUVRHDNBNIFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)C(C3=NC4=C(N3)C=C(C=C4)C#N)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


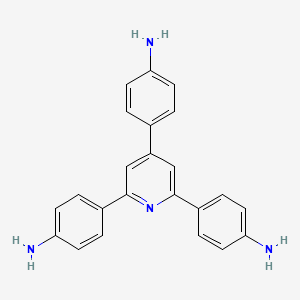
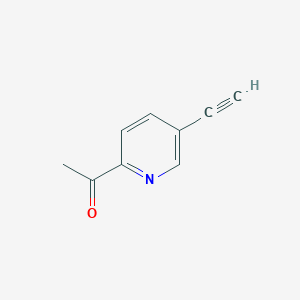

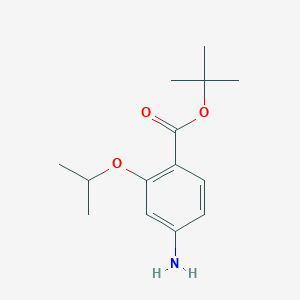
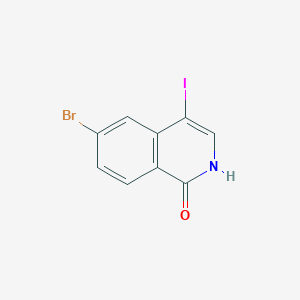
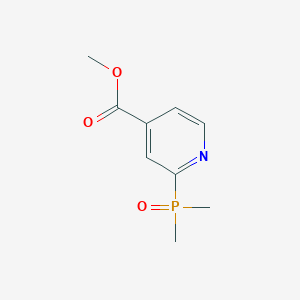
![6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8145587.png)
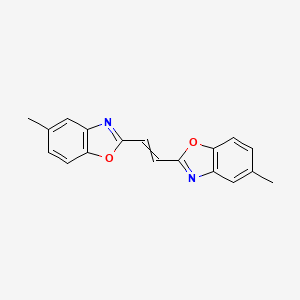
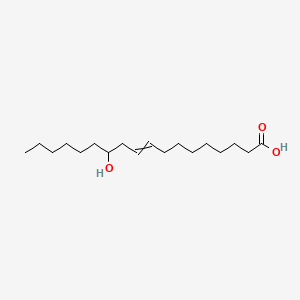
![[(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl fluoride](/img/structure/B8145607.png)
![2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B8145615.png)
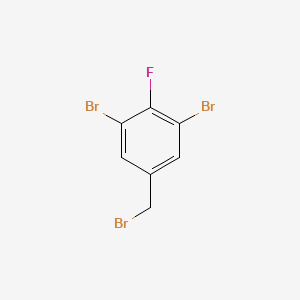
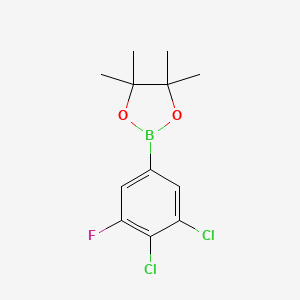
![6-Methylene-[1,4]oxazepane hydrochloride](/img/structure/B8145629.png)
